2-Piperidinemethanol, 6-dodecyl-3-hydroxy-, (2R,3S,6S)-
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Overview
Description
2-Piperidinemethanol, 6-dodecyl-3-hydroxy-, (2R,3S,6S)- is a chemical compound with a complex structure that includes a piperidine ring, a hydroxyl group, and a long dodecyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinemethanol, 6-dodecyl-3-hydroxy-, (2R,3S,6S)- typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the hydroxyl and dodecyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Piperidinemethanol, 6-dodecyl-3-hydroxy-, (2R,3S,6S)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the dodecyl chain.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-Piperidinemethanol, 6-dodecyl-3-hydroxy-, (2R,3S,6S)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Piperidinemethanol, 6-dodecyl-3-hydroxy-, (2R,3S,6S)- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the dodecyl chain play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Piperidinemethanol, 6-dodecyl-3-hydroxy-, (2S,3S,6S)-
- 2-(Hydroxymethyl)piperidine
Uniqueness
2-Piperidinemethanol, 6-dodecyl-3-hydroxy-, (2R,3S,6S)- is unique due to its specific stereochemistry and the presence of a long dodecyl chain.
Properties
CAS No. |
157381-03-8 |
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Molecular Formula |
C18H37NO2 |
Molecular Weight |
299.5 g/mol |
IUPAC Name |
(2R,3S,6S)-6-dodecyl-2-(hydroxymethyl)piperidin-3-ol |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-18(21)17(15-20)19-16/h16-21H,2-15H2,1H3/t16-,17+,18-/m0/s1 |
InChI Key |
HIMLRIRWYGHUHB-KSZLIROESA-N |
Isomeric SMILES |
CCCCCCCCCCCC[C@H]1CC[C@@H]([C@H](N1)CO)O |
Canonical SMILES |
CCCCCCCCCCCCC1CCC(C(N1)CO)O |
Origin of Product |
United States |
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